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For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

alpha-Bromo-2',4'-dimethylacetophenone, also known as 2-bromo-1-(2,4-
dimethylphenyl)ethanone, is an alpha-halogenated ketone. While the specific historical
details of its initial synthesis and discovery are not extensively documented in readily available
literature, its development can be understood within the broader context of the exploration of
phenacyl bromide and its derivatives. These compounds have long been recognized as
valuable intermediates in organic synthesis. The introduction of a bromine atom at the alpha-
position to the carbonyl group significantly enhances the molecule's reactivity, making it a
versatile precursor for the synthesis of a wide range of heterocyclic compounds and other
complex organic molecules. Its utility is of particular interest to researchers in medicinal
chemistry and drug development due to its role as a building block for novel therapeutic
agents.

Chemical Properties and Identification
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alpha-Bromo-2',4'-dimethylacetophenone is a solid at room temperature. Its chemical structure
and key identifying information are summarized below.

Property Value

IUPAC Name 2-bromo-1-(2,4-dimethylphenyl)ethanone
Synonyms 2,4-Dimethylphenacyl bromide

CAS Number 26346-85-0

Molecular Formula C10H11BrO

Molecular Weight 227.10 g/mol

Monoisotopic Mass 225.99933 Da

Synthesis of a-Bromo-2',4'-dimethylacetophenone

The primary route for the synthesis of alpha-bromo-2',4'-dimethylacetophenone is through the
alpha-bromination of its precursor, 2',4'-dimethylacetophenone. Various brominating agents can
be employed for this transformation, with N-Bromosuccinimide (NBS) being a common and
effective choice. The general reaction scheme is depicted below.
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General Synthesis Workflow

Starting Material Reagents

N-Bromosuccinimide (NBS)
2'4'-Dimethylacetophenone Catalyst (e.g., AIBN or light)
Solvent (e.g., CCla)
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a-Bromo-2',4'-dimethylacetophenone
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Caption: General workflow for the synthesis of a-bromo-2',4'-dimethylacetophenone.

Detailed Experimental Protocol: a-Bromination using N-
Bromosuccinimide

This protocol is a representative procedure adapted from general methods for the alpha-
bromination of acetophenones.

Materials:
o 2'4'-Dimethylacetophenone

e N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or a UV lamp

Carbon tetrachloride (CCls) or other suitable anhydrous, non-polar solvent

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
2',4'-dimethylacetophenone (1 equivalent) in anhydrous carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

Heat the reaction mixture to reflux. If using a UV lamp, irradiate the mixture at room
temperature or with gentle heating.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete when the starting material is consumed.

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining
acid.

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization from a suitable solvent system, such as a
mixture of hexane and ethyl acetate, to yield pure alpha-bromo-2',4'-dimethylacetophenone.
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Spectroscopic and Physical Data

The following tables summarize the key spectroscopic and physical data for alpha-bromo-2',4'-
dimethylacetophenone, compiled from available chemical databases.[1]

Spectroscopic Data

Technique Data

Spectral data is available in the PubChem

database, typically showing characteristic peaks
1H NMR for the aromatic protons, the methyl groups, and

the methylene protons adjacent to the bromine

atom.[1]

Spectral data is available in the PubChem

database, indicating the chemical shifts for the
13C NMR carbonyl carbon, aromatic carbons, methyl

carbons, and the carbon bearing the bromine

atom.[1]

Key absorptions are expected for the C=0

IR
stretch of the ketone and the C-Br stretch.[1]
The mass spectrum would show the molecular
ion peak and characteristic isotopic patterns due
Mass Spec

to the presence of bromine. The monoisotopic
mass is 225.99933 Da.[1]

Physical Properties

Property Value
Melting Point Not consistently reported in the literature.
Appearance Solid.

Reaction Mechanism

The alpha-bromination of ketones using NBS typically proceeds via a free radical mechanism,
especially when initiated by AIBN or UV light.
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Free Radical a-Bromination Mechanism
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Caption: Simplified mechanism of free radical a-bromination of a ketone.

Applications in Synthesis

alpha-Bromo-2',4'-dimethylacetophenone is a valuable intermediate in organic synthesis. The
presence of the reactive C-Br bond alpha to a carbonyl group allows for a variety of
nucleophilic substitution reactions. This makes it a key starting material for the synthesis of:

e Heterocyclic compounds: It can be used to construct various five and six-membered
heterocyclic rings, which are common scaffolds in pharmaceuticals.

o Substituted ketones: The bromide can be displaced by a wide range of nucleophiles to
introduce new functional groups.
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o Pharmaceutical intermediates: It serves as a precursor in the multi-step synthesis of complex
active pharmaceutical ingredients (APIs).

Safety Information

alpha-Bromo-2',4'-dimethylacetophenone is an irritant. It is important to handle this chemical
with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed
safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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